molecular formula C5H9NO4S B1616596 N-(Carboxymethyl)-DL-cysteine CAS No. 21301-10-0

N-(Carboxymethyl)-DL-cysteine

Cat. No.: B1616596
CAS No.: 21301-10-0
M. Wt: 179.2 g/mol
InChI Key: VUCDIRJQEQYQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Derivative Chemistry and Thiol Biochemistry

As a derivative of the amino acid cysteine, N-(Carboxymethyl)-DL-cysteine is integral to the study of amino acid modifications and their implications. ontosight.aiontosight.ai The core structure of cysteine, with its reactive thiol (-SH) group, is a focal point in biochemistry, crucial for protein structure, enzyme catalysis, and redox signaling. rsc.orgnih.gov The introduction of a carboxymethyl group to the nitrogen atom of DL-cysteine modifies its chemical properties, creating a molecule with distinct potential for forming coordination complexes and participating in specific chemical reactions. ontosight.ai This modification is a key aspect of amino acid derivative chemistry, which seeks to create novel molecules with tailored functionalities. ontosight.ai

Interdisciplinary Significance in Specialized Research Domains

The unique properties of this compound and its derivatives have led to their application in various specialized research areas. In analytical chemistry, these compounds can serve as standards for the development of methods to detect and quantify amino acid metabolites in biological and environmental samples. alfa-chemistry.comchiron.no For instance, the presence of such modified amino acids can be an indicator of exposure to certain environmental pollutants. chiron.nonih.gov

In the field of materials science, the ability of this compound to chelate metal ions is of interest for the development of novel materials. For example, nitrogen and sulfur co-doped carbon dots, which can be synthesized using amino acid derivatives, have shown promise as fluorescent probes for the detection of heavy metal ions like mercury. mdpi.com The functional groups within this compound can also be utilized in the synthesis of more complex molecules, including peptides and other bioactive compounds. researchgate.net

Furthermore, research into the metabolic pathways of related compounds like S-carboxymethyl-L-cysteine provides insights into how the body processes sulfur-containing amino acids and their derivatives. nih.govnih.gov This has implications for understanding normal physiological processes as well as the mechanisms of action of certain drugs. sigmaaldrich.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number 21301-10-0 lookchem.com
Molecular Formula C5H9NO4S lookchem.com
Molecular Weight 179.19 g/mol glpbio.com
Boiling Point 381.8°C at 760 mmHg lookchem.com
Flash Point 184.7°C lookchem.com
Density 1.45 g/cm³ lookchem.com
Vapor Pressure 6.93E-07 mmHg at 25°C lookchem.com
Solubility in Water 6 mg/mL (33.48 mM) medchemexpress.com

Spectroscopic Data of this compound

Spectroscopic DataValue
Canonical SMILES C(C(C(=O)O)NCC(=O)O)S lookchem.com
InChI 1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) nih.gov
InChIKey GBFLZEXEOZUWRN-UHFFFAOYSA-N nih.gov
PSA 125.43000 lookchem.com
LogP -0.56550 lookchem.com
Hydrogen Bond Donor Count 4 lookchem.com
Hydrogen Bond Acceptor Count 6 lookchem.com
Rotatable Bond Count 5 lookchem.com
Exact Mass 179.02522894 lookchem.com
Heavy Atom Count 11 lookchem.com
Complexity 161 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21301-10-0

Molecular Formula

C5H9NO4S

Molecular Weight

179.2 g/mol

IUPAC Name

2-(carboxymethylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C5H9NO4S/c7-4(8)1-6-3(2-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)

InChI Key

VUCDIRJQEQYQRN-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NCC(=O)O)S

Canonical SMILES

C(C(C(=O)O)NCC(=O)O)S

Other CAS No.

21301-10-0

sequence

C

Origin of Product

United States

Synthetic Routes and Preparative Strategies for N Carboxymethyl Dl Cysteine and Its Analogs

Chemical Synthesis Methodologies and Optimization Approaches

The synthesis of N-(Carboxymethyl)-DL-cysteine, a compound of interest for various applications, is achieved through several chemical routes. These methods often involve the modification of cysteine or its precursors and are optimized to enhance yield and purity.

Reaction of L-Cysteine with Monohalogenoacetic Acids under Alkaline Conditions

A primary and industrially significant method for producing S-carboxymethyl-L-cysteine involves the reaction of L-cysteine with a monohalogenoacetic acid, such as monochloroacetic acid, under alkaline conditions. google.comgoogle.com This reaction is typically carried out at a pH of around 8 to selectively produce the desired product. google.com

In a typical procedure, L-cysteine hydrochloride serves as the starting material. It is dissolved in water, and the pH is adjusted to be alkaline using a base like sodium hydroxide. Monochloroacetic acid is then added to the solution. The reaction temperature is controlled, often kept between 20°C and 30°C, to facilitate the reaction. prepchem.com Following the reaction, the mixture is acidified, typically with hydrochloric acid, to a pH of about 3.0, which causes the S-(carboxymethyl)-(RS)-cysteine to precipitate out of the solution. prepchem.com The product can then be isolated by filtration, washed to remove impurities, and dried. prepchem.com This method has been reported to achieve high yields, with one process describing a yield of 97% based on the starting cysteine hydrochloride. prepchem.com

To improve the process, particularly in terms of purity, the reaction can be conducted under a nitrogen atmosphere to prevent oxidation. google.com The addition of a reducing agent, such as sodium pyrosulfite, can also be employed to minimize the formation of undesired byproducts. google.com

Starting MaterialReagentsKey ConditionsProductReported Yield
(RS)-cysteine hydrochlorideMonochloroacetic acid, Sodium hydroxide, Sodium hydrogen sulfide (B99878)pH ~3.0 for precipitation, Temperature 20-30°CS-(carboxymethyl)-(RS)-cysteine97% prepchem.com
L-cystineMetallic sodium, Liquid ammonia, Chloroacetic acid, Reducing agentNitrogen atmosphere, pH ~2.5 for precipitationS-carboxymethyl-L-cysteine-

Preparation from L-Cystine via Electrolytic Reduction and Subsequent Reactions

An alternative industrial-scale synthesis begins with L-cystine, which is first reduced to L-cysteine. google.com A common method for this reduction is electrolytic reduction. google.comcore.ac.uk This electrochemical process involves the cathodic cleavage of the disulfide bond in L-cystine to yield L-cysteine. core.ac.uk The reduction is often carried out in an acidic medium, such as hydrochloric acid, using cathodes made of materials with high hydrogen overpotential like zinc, tin, or lead. core.ac.ukgoogle.com

Following the electrolytic reduction, the resulting L-cysteine solution can be directly used for the subsequent reaction with a monohalogenoacetic acid without the need for isolating the L-cysteine intermediate. google.comcore.ac.uk The solution is neutralized, and the monohalogenoacetic acid is added under controlled pH conditions to yield S-carboxymethyl-L-cysteine. core.ac.uk This integrated approach can be more efficient and economical than processes that require the isolation and purification of L-cysteine before the carboxymethylation step. core.ac.uk

Optimization of the electrolytic reduction process is crucial for achieving high efficiency. Factors such as the concentration of L-cystine, the type of electrode material, and the electric current density are carefully controlled. core.ac.ukgoogle.com For instance, a one-step electrochemical synthesis has been developed where the reduction of L-cystine to L-cysteine occurs in a basic medium in the presence of monochloroacetate anions that are added during the electrolysis. core.ac.uk

Starting MaterialKey ProcessSubsequent ReactionProduct
L-CystineElectrolytic ReductionReaction with monohalogenoacetic acidS-carboxymethyl-L-cysteine

Preparation from Corresponding Amino Acids and Bromoacetic Acid

The synthesis of N-(Carboxymethyl) amino acid analogs can be achieved through the condensation of an amino acid ester with a haloacetic acid ester, such as bromoacetic acid. annualreviews.org This method is versatile as the resulting diester products can be used in peptide synthesis or hydrolyzed to yield the free N-(carboxymethyl) amino acids. annualreviews.org For example, N-bromoacetyl-β-alanine has been condensed with Nα-Boc-L-lysine to synthesize a derivative used for introducing a bromoacetyl group into a peptide sequence. nih.gov This bromoacetyl group can then react with a sulfhydryl group, such as that in cysteine, to form a stable thioether linkage, resulting in an S-(carboxymethyl)cysteine derivative within the peptide. nih.gov This approach allows for the site-specific incorporation of the carboxymethylcysteine moiety.

Catalytic Hydrogenolysis of Dibenzyl Esters

Catalytic hydrogenolysis is a key deprotection strategy in the synthesis of N-(carboxymethyl) amino acid derivatives. researchgate.net In this method, benzyl (B1604629) ester protecting groups are removed to yield the final product. For instance, N-(tert-butoxycarbonyl)-S-carboxymethyl-L-cysteine benzyl ester can be synthesized and subsequently deprotected. researchgate.net The hydrogenolysis is typically carried out using a palladium catalyst and a source of hydrogen. researchgate.net This method is valued for its mild conditions and high efficiency in removing benzyl groups from various molecules, including esters, carbamates, and amines. researchgate.net

Synthesis of Monoalkyl Esters via Benzyl Alkyl Esters

The synthesis of monoalkyl esters of N-(carboxymethyl) amino acids can be achieved through a multi-step process involving benzyl alkyl esters. New monoalkyl-substituted lactides have been synthesized by reacting α-hydroxy acids with 2-bromopropionyl bromide. These lactides can then be polymerized using various catalysts in the presence of an alcohol, such as benzyl alcohol, through ring-opening polymerization. researchgate.net While this specific example does not directly describe the synthesis of this compound monoalkyl esters, the principles of using benzyl esters and subsequent reactions can be applied to create such derivatives.

Enzymatic and Microbiological Production Systems

Beyond chemical synthesis, enzymatic and microbiological methods are being explored and utilized for the production of cysteine and its derivatives, which can be precursors for this compound.

Enzymatic processes offer a highly specific and often more environmentally friendly alternative to chemical synthesis. researchgate.net For instance, L-cysteine can be produced from DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) using enzymes from microorganisms like Pseudomonas sp. researchgate.netpsu.edu This process involves multiple enzymatic steps, including the conversion of DL-ATC to L-cysteine. psu.edu Another enzymatic route involves the use of tryptophan synthase from Escherichia coli, which can synthesize cysteine from various β-substituted-L-alanines and sulfides. psu.educonnectedpapers.com

Microbiological production, or fermentation, is a major industrial method for many amino acids. researchgate.netnih.gov While direct fermentation to produce cysteine has been challenging due to its cytotoxicity, significant progress has been made. nih.govgoogle.com Genetically modified strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, have been developed for the fermentative production of L-cysteine. researchgate.netchemicalbook.com These strategies often involve enhancing the biosynthetic pathways, reducing degradation pathways, and improving export systems for cysteine. researchgate.net The L-cysteine produced through these biotechnological methods can then potentially serve as a starting material for the chemical synthesis of this compound.

Production SystemMethodKey Features
EnzymaticAsymmetric hydrolysis of DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC)Utilizes microorganisms like Pseudomonas sp. researchgate.netpsu.edu
EnzymaticSynthesis from β-substituted-L-alanines and sulfidesCatalyzed by tryptophan synthase from Escherichia coli psu.educonnectedpapers.com
MicrobiologicalFermentationEmploys genetically modified bacteria like E. coli and C. glutamicum to overproduce L-cysteine researchgate.netnih.govchemicalbook.com

Biosynthesis utilizing specific enzymatic pathways

The biosynthesis of N-(carboxymethyl)-cysteine and its structural analogs can be achieved through specific enzymatic pathways that leverage the catalytic activity of various enzymes. While direct enzymatic synthesis of this compound is not extensively documented, related N-(carboxyalkyl)amino acids are formed through enzyme-catalyzed reductive condensation reactions. These reactions typically occur between an α-keto acid, like glyoxylate (B1226380), and the amino group of an amino acid. nih.gov

For instance, the enzyme N(5)-(carboxyethyl)ornithine synthase, found in certain strains of the lactic acid bacterium Lactococcus lactis, catalyzes the NADPH-dependent reductive condensation between glyoxylate and the ε-amino group of lysine (B10760008) to form N(6)-(carboxymethyl)-L-lysine. nih.gov A similar reaction occurs with ornithine. nih.gov These biosynthetic processes are highly efficient and yield products that are defined both regiochemically and stereochemically. annualreviews.org

Another relevant enzymatic pathway involves the use of tryptophan synthase. Research has demonstrated that this enzyme can catalyze the production of S-(carboxymethyl)-L-cysteine from L-serine and a sulfur-containing substrate, highlighting the versatility of certain enzymes in synthesizing amino acid derivatives. connectedpapers.comgoogle.com The general enzymatic synthesis of L-cysteine, a direct precursor, often involves enzymes like serine acetyltransferase and cystathionine (B15957) beta-synthase, which catalyze its formation from serine and glycine. These enzymatic methods are advantageous due to their mild reaction conditions, high stereoselectivity, and catalytic efficiency. google.com

Table 1: Examples of Enzymatic Synthesis for N-(Carboxymethyl)-cysteine Analogs

Enzyme Substrates Product Organism/Source
N(5)-(carboxyethyl)ornithine synthase L-Lysine, Glyoxylate, NADPH N(6)-(carboxymethyl)-L-lysine Lactococcus lactis subsp. lactis nih.gov
N(5)-(carboxyethyl)ornithine synthase L-Ornithine, Glyoxylate, NADPH N(5)-(carboxymethyl)-L-ornithine Lactococcus lactis subsp. lactis nih.gov

Microbial Fermentation Processes for Amino Acid Derivatives

Microbial fermentation is a cornerstone for the industrial production of various amino acids, including precursors to this compound. google.comnih.gov While direct fermentative production of this compound is not a common industrial process, the fermentation of its constituent amino acids, particularly L-cysteine, is well-established. google.com

Microorganisms such as Escherichia coli and Pantoea ananatis have been engineered for the efficient production of L-cysteine. google.comnih.gov The process involves cultivating these microbial strains in a controlled fermentation medium under specific conditions, such as aerobic growth and a controlled oxygen supply. google.com The carbon source for fermentation can include sugars like glucose and fructose, sugar alcohols, or organic acids. google.com

A significant challenge in the fermentative production of cysteine is its potential toxicity to the microbial cells and the stringent metabolic regulation of its biosynthetic pathways. nih.gov To overcome this, research focuses on developing microbial strains with deregulated pathways and enhanced tolerance to cysteine. For example, managing the activity of cysteine-degrading enzymes is a crucial aspect of improving production yields in organisms like P. ananatis. nih.gov The L-cysteine produced through fermentation can then serve as a starting material for the chemical synthesis of derivatives like S-carboxymethylcysteine. google.com

Table 2: Key Parameters in Microbial Fermentation of L-Cysteine

Parameter Typical Condition/Strategy Rationale
Microorganism Genetically engineered E. coli or P. ananatis Optimized for high-yield production and reduced byproduct formation. google.comnih.gov
Carbon Source Glucose, Fructose, Glycerol Readily metabolizable source of carbon and energy. google.com
Growth Conditions Aerobic, controlled oxygen saturation (e.g., 1-10% O2) To support microbial growth and product formation. google.com
Metabolic Engineering Deregulation of feedback inhibition, management of degradation pathways To overcome cellular toxicity and increase accumulation of the desired amino acid. nih.gov

Derivatization Protocols for Structural and Functional Research Applications

Preparation of Sulfoxide (B87167) and Sulfone Forms

The sulfoxide and sulfone derivatives of N-(carboxymethyl)-cysteine are important for structural and functional studies. These oxidized forms can be prepared through controlled chemical oxidation of the parent compound.

S-Carboxymethyl-L-cysteine sulfoxide (CMCO) is typically synthesized by oxidizing S-carboxymethyl-L-cysteine with hydrogen peroxide (H₂O₂). mdpi.com The reaction is generally conducted in an aqueous solution at a cool temperature (e.g., 4°C) and may involve the use of a base like sodium bicarbonate (NaHCO₃) to facilitate the reaction. mdpi.comnih.gov This oxidation process is notable because it creates a new chiral center at the sulfur atom, resulting in the formation of a mixture of diastereomers. mdpi.comnih.gov

S-Carboxymethyl-L-cysteine sulfone (CMCO2) , the more highly oxidized form, can also be synthesized. A related compound, S-(2-carboxyethyl)-l-cysteine sulfone, is prepared by oxidation using performic acid, which is made by mixing hydrogen peroxide with formic acid. nih.goviucr.org The reaction is carried out at low temperatures, and the product is isolated after removing the excess acid, often by freeze-drying. nih.gov

Table 3: Synthesis of Sulfoxide and Sulfone Derivatives

Derivative Starting Material Oxidizing Agent Key Reaction Conditions
S-Carboxymethyl-L-cysteine sulfoxide (CMCO) S-Carboxymethyl-L-cysteine Hydrogen Peroxide (H₂O₂) 4°C, aqueous solution with NaHCO₃ mdpi.comnih.gov

Generation of Diastereomers for Configurational Assignments

The oxidation of S-carboxymethyl-L-cysteine to its sulfoxide form introduces a new stereocenter at the sulfur atom, leading to the formation of two diastereomers. mdpi.comnih.gov The generation and separation of these diastereomers are crucial for assigning their absolute configurations and for studying their distinct biological or chemical properties.

Typically, the oxidation with hydrogen peroxide yields a roughly 1:1 mixture of the two diastereomers of S-carboxymethyl-L-cysteine sulfoxide. mdpi.com These diastereomers can then be separated from the mixture using techniques such as fractional crystallization. mdpi.comnih.gov By carefully controlling crystallization conditions like temperature and solvent, it is possible to obtain separate crops of crystals that are enriched in one of the epimers. nih.gov

Once separated, the epimeric purity and absolute configuration of each diastereomer can be determined using a combination of analytical methods. These include:

X-ray Diffraction Analysis: Provides definitive structural information, establishing the absolute configuration of the chiral centers. mdpi.comnih.gov

Ion-Exchange Chromatography: Used to assess the ratio of diastereomers in a mixture and confirm the purity of the separated epimers. nih.gov

Polarimetry: Measures the specific optical rotation of each pure diastereomer, which is a characteristic physical property. mdpi.com

The interaction of S-(Carboxymethyl)-l-cysteine with certain metal complexes can also lead to the formation of diastereoisomers, which can be characterized by methods like NMR spectroscopy to study their interconversion and stability. nih.gov

Formation of Salts (e.g., Lysine Carboxymethyl Cysteinate) for Enhanced Research Utility

The formation of salts is a common strategy to modify the physicochemical properties of a compound, such as solubility and stability, thereby enhancing its utility for research applications. A notable example is Lysine Carboxymethyl Cysteinate (LCC) . mdpi.com

LCC is a synthetic salt produced through the salification of S-carboxymethyl-cysteine with the amino acid lysine. mdpi.comnih.gov The preparation involves mixing an L-lysine solution with S-carboxymethyl-L-cysteine. google.com This can be achieved by reacting the two components in an aqueous solution, followed by crystallization or spray drying to isolate the salt. google.com One patented method involves preparing an L-lysine solution from L-lysine hydrochloride using a bipolar membrane electrodialysis device before reacting it with S-carboxymethyl-L-cysteine. google.com

The formation of the lysine salt serves several purposes. The presence of lysine increases the water solubility of the carboxymethyl cysteine moiety. mdpi.com Furthermore, the carboxymethyl group on the cysteine protects the reactive thiol group from degradation. mdpi.com These improved properties make LCC a more effective compound for research, particularly in studies where enhanced delivery and stability are required. For example, LCC has been investigated as a precursor for the antioxidant glutathione (B108866) in skin health research, where its ability to penetrate the skin and deliver cysteine for biosynthesis is a key advantage. mdpi.comresearchgate.net

Table of Compounds

Compound Name Abbreviation/Synonym
This compound -
S-Carboxymethyl-L-cysteine Carbocisteine (B549337), CMC
N(6)-(carboxymethyl)-L-lysine -
N(5)-(carboxymethyl)-L-ornithine -
S-Carboxymethyl-L-cysteine sulfoxide CMCO
S-Carboxymethyl-L-cysteine sulfone CMCO2
Lysine Carboxymethyl Cysteinate LCC
L-Cysteine Cys
L-Serine Ser
L-Lysine Lys
Hydrogen Peroxide H₂O₂
Sodium Bicarbonate NaHCO₃

Advanced Analytical Characterization and Quantitative Determination of N Carboxymethyl Dl Cysteine

High-Resolution Chromatographic Techniques

High-resolution chromatography, encompassing High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS), provides the necessary selectivity and sensitivity for the analysis of N-(Carboxymethyl)-DL-cysteine.

HPLC is a cornerstone technique for the analysis of amino acids and their derivatives, including this compound. sielc.com Its versatility allows for various column chemistries and detection methods to be employed, often tailored to the specific analytical challenge.

The pre-column derivatization of primary amines with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a widely used method to form highly fluorescent isoindole derivatives, which can be readily detected by fluorescence detectors in HPLC systems. nih.gov For the analysis of this compound, N-acetyl-L-cysteine (NAC) can be utilized as the thiol reagent in conjunction with OPA. researchgate.netresearchgate.net This reaction creates a stable and highly fluorescent diastereomeric adduct, enhancing the sensitivity and allowing for the potential chiral separation of the DL-enantiomers. researchgate.net The fluorescent derivatives exhibit characteristic absorption maxima, typically around 340 nm, and their fluorescence allows for detection at very low concentrations, often in the femtomole range. researchgate.net

The derivatization reaction is typically rapid and can be automated, making it suitable for high-throughput analysis. nih.gov The choice of NAC as the thiol co-reagent can influence the resolution and fluorescence properties of the resulting derivatives. nih.gov

Table 1: HPLC Conditions for Analysis of Amino Acid Derivatives

Parameter Value
Column Reversed-phase C18
Mobile Phase Gradient elution with acetonitrile (B52724) and an aqueous buffer
Detection Fluorescence (Excitation: ~340 nm, Emission: ~450 nm)

| Derivatization Reagent | o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) |

To achieve enhanced sensitivity in the quantification of this compound, various pre-column derivatization agents are employed. Besides OPA/NAC, other reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC) and 1-pyrenyldiazomethane (B12527) (PDAM) have been successfully used. nih.gov FMOC reacts with the amino group of this compound to form a fluorescent derivative, while PDAM targets the carboxyl group, creating a fluorescent ester. nih.gov

This derivatization strategy not only improves the detectability of the analyte but can also enhance the chromatographic separation. The resulting derivatives are typically analyzed using reversed-phase HPLC with fluorescence detection. nih.govlongdom.org The method's linearity, accuracy, and precision are established through the analysis of calibration standards and quality control samples. researchgate.netinsights.bio The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that are determined to ensure the method's suitability for the intended application. researchgate.netinsights.bio

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the simultaneous analysis of multiple samples, cost-effectiveness, and minimal sample preparation. iipseries.orgjpbs.in HPTLC methods can be developed for the qualitative and quantitative analysis of this compound. researchgate.netnih.gov

The separation is achieved on HPTLC plates coated with a stationary phase, typically silica (B1680970) gel. ctlatesting.com A suitable mobile phase is selected to achieve the desired separation of the analyte from other components in the sample matrix. nih.gov After development, the plate is dried, and the separated components are visualized. For quantitative analysis, a derivatizing agent such as ninhydrin (B49086) can be used to produce colored spots, which are then quantified by densitometric scanning at a specific wavelength. nih.gov

Table 2: HPTLC Method Parameters

Parameter Description
Stationary Phase HPTLC plates with silica gel 60 F254
Mobile Phase A mixture of solvents such as n-butanol, glacial acetic acid, and water. nih.gov
Derivatization Spraying with a solution of ninhydrin followed by heating. nih.gov

| Detection | Densitometric scanning in absorbance mode. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov Due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability for GC-MS analysis. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced by a silyl (B83357) group. unina.it N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used silylating reagent for the derivatization of amino acids. sigmaaldrich.comsemanticscholar.org It reacts with the carboxylic acid, amino, and thiol groups of this compound to form a more volatile and less polar tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com

The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer provides sensitive detection and structural information for the analyte. researchgate.net The mass spectrum of the TBDMS derivative of this compound will exhibit characteristic fragmentation patterns that can be used for its identification and quantification. researchgate.net

Table 3: GC-MS Conditions for Silylated Amino Acids

Parameter Value
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com
GC Column Capillary column (e.g., HP-5MS) unina.it
Carrier Gas Helium unina.it
Ionization Mode Electron Ionization (EI)

| Detection | Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Spectroscopic and Spectrophotometric Characterization Methods

Spectroscopic and spectrophotometric techniques are pivotal in the analytical workflow for this compound, providing both qualitative and quantitative data. These methods rely on the interaction of the molecule with electromagnetic radiation, yielding characteristic spectra that serve as a molecular fingerprint and a basis for concentration measurement.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for the quantitative analysis of this compound in solution. This method is predicated on the principle that the molecule absorbs light at specific wavelengths in the UV-Vis spectrum. While this compound itself does not possess a strong chromophore for high-sensitivity detection at higher wavelengths, its carboxyl and amino groups allow for some absorption in the lower UV range.

For quantitative purposes, particularly in the context of high-performance liquid chromatography (HPLC), UV detection is commonly employed. A simple reversed-phase HPLC method has been developed for the determination of S-carboxymethyl-L-cysteine in syrup preparations where ultraviolet detection was carried out at 240 nm. nih.gov This wavelength is often selected to maximize the signal-to-noise ratio, although the molar absorptivity of the underivatized compound is relatively low, which can limit the sensitivity of the assay. The method demonstrated excellent linearity over a concentration range of 0.8-25.6 mg/ml with a limit of detection of 0.1 mg/ml. nih.gov It is important to note that the UV-Vis spectrum of cysteine-related compounds can be influenced by the pH of the mobile phase. sielc.com

UV-Vis Detection Parameters for S-Carboxymethyl-L-cysteine
ParameterValue
Detection Wavelength (λ)240 nm nih.gov
Linearity Range0.8-25.6 mg/ml nih.gov
Limit of Detection (LOD)0.1 mg/ml nih.gov
Mobile Phase pH2.0 nih.gov

To overcome the limitations of low sensitivity in UV-Vis detection, fluorescence spectrometry is often employed following a derivatization step. This approach involves reacting this compound with a fluorogenic reagent to produce a highly fluorescent derivative, which can then be detected with much greater sensitivity.

The derivatization of primary amines with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) (2-ME), is a widely used method for the sensitive determination of amino acids. jascoinc.com This reaction yields a highly fluorescent isoindole derivative. This compound, containing a primary amino group, readily undergoes this reaction, enabling its quantification at low concentrations.

A method for the determination of S-(carboxymethyl)-L-cysteine in serum involves extraction with methanol, followed by conversion into a fluorescent derivative with OPA. nih.gov The resulting derivative is then quantified by reversed-phase HPLC with fluorescence detection. nih.gov To enhance the efficiency of the analysis and prolong the column's lifespan, column switching can be utilized to prevent unwanted amino acid derivatives from reaching the analytical column. nih.gov The stability of OPA derivatives can be a concern, and it has been shown that altering the mole ratio of OPA to the thiol can increase the stability of the formed derivatives. researchgate.net For instance, OPA/N-acetyl-L-cysteine (NAC) derivatives are reported to be more stable than those formed with other thiols. researchgate.net

OPA/2-ME Derivatization and Detection of S-Carboxymethyl-L-cysteine
ParameterDetails
Derivatization Reagento-Phthaldialdehyde (OPA) and a thiol (e.g., 2-Mercaptoethanol) jascoinc.com
Reaction ProductHighly fluorescent isoindole derivative nih.gov
Detection MethodReversed-phase HPLC with fluorescence detection nih.gov
ApplicationDetermination in serum nih.gov
Linearity Range2 to 16 micrograms/ml in serum nih.gov

4-Fluoro-7-nitrobenzofurazan (NBD-F) is another highly effective fluorogenic reagent for the derivatization of primary and secondary amines. dojindo.com It reacts with the amino group of this compound under mild, weakly basic conditions to form a stable and intensely fluorescent NBD-adduct. The resulting derivative can be excited at approximately 470 nm and emits light at around 530 nm. dojindo.com

The derivatization with NBD-F is typically rapid, often completed within a minute at 60°C. dojindo.com This method offers several advantages, including the high stability of the derivatives and a significant increase in sensitivity, allowing for detection limits in the femtomole range. nih.gov The NBD-labeled compounds are orange and have a maximum absorption wavelength at 470 nm. dojindo.com HPLC methods coupled with fluorescence detection after pre-column derivatization with NBD-F have been successfully developed for the analysis of various amino acids in complex biological samples. nih.govresearchgate.net

NBD-F Derivatization Parameters for Amino Acid Analysis
ParameterValue/Condition
Reagent4-Fluoro-7-nitrobenzofurazan (NBD-F) dojindo.com
Reaction Conditions60°C for 1 minute in a weak basic solution (e.g., pH 8.0 borate (B1201080) buffer) dojindo.com
Excitation Wavelength (λex)~470 nm dojindo.comnih.gov
Emission Wavelength (λem)~530-540 nm dojindo.comnih.gov
Detection LimitsFemtomole range (e.g., 2.8-20 fmol) nih.gov

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. The Raman spectrum of a molecule is a unique "fingerprint" arising from the inelastic scattering of monochromatic light. This technique is particularly useful for the identification and characterization of this compound.

The Raman spectrum of cysteine and its derivatives exhibits characteristic bands corresponding to the vibrations of its functional groups. For instance, the C-S stretching mode in cysteine is typically observed around 660-681 cm⁻¹. researchgate.netmdpi.com Other notable vibrations include those from the COO⁻ and NH₃⁺ groups. mdpi.com The specific substitution of a carboxymethyl group on the sulfur atom in this compound will lead to distinct shifts in the vibrational frequencies and the appearance of new bands, particularly those associated with the carboxymethyl group itself. These unique spectral features allow for the unambiguous identification of the compound and can be used to distinguish it from other cysteine derivatives.

Characteristic Raman Bands of Cysteine for Comparative Analysis
Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-S stretching660-681 researchgate.netmdpi.com
COO⁻ bending800 researchgate.net
C-C stretching908 researchgate.net
COO⁻ stretching1390 researchgate.net

Fluorescence Spectrometry after Derivatization

Electrochemical and Biosensor-Based Detection Strategies

Electrochemical methods offer an alternative and often highly sensitive approach for the quantitative determination of this compound. These techniques are based on the measurement of electrical signals (such as current or potential) that are generated during an electrochemical reaction involving the analyte.

Electrochemical sensors, particularly those based on modified electrodes, can be designed to exhibit high selectivity and sensitivity towards cysteine and its derivatives. While specific sensors for this compound are not extensively reported, the electrochemical behavior of the parent molecule, cysteine, provides a strong basis for the development of such sensors. The oxidation of the thiol group in cysteine at the surface of an electrode is the most common principle for its electrochemical detection.

A high-performance liquid chromatographic method with electrochemical detection has been developed for the determination of S-carboxymethyl-L-cysteine and its metabolites. researchgate.net This method utilizes pre-column derivatization with o-phthalaldehyde and ethanethiol, followed by electrochemical detection, demonstrating the feasibility of electrochemical techniques for the analysis of this compound. researchgate.net

Biosensors represent a specialized class of analytical devices that integrate a biological recognition element with a physicochemical transducer. For the detection of this compound, an enzyme-based biosensor could be conceptualized. For instance, an oxidase enzyme that specifically acts on this compound could be immobilized on an electrode surface. The enzymatic reaction would produce a detectable species, such as hydrogen peroxide or ammonia, which can then be measured electrochemically. L-aminoacid oxidase and D-aspartate oxidase have been shown to act on S-carboxymethylcysteine, indicating that an enzymatic approach is viable. nih.gov The product of the oxidative deamination of S-carboxymethylcysteine is suggested to be S-carboxymethyl-thiopyruvic acid. nih.gov

Electrochemical and Biosensor-Based Detection Approaches
TechniquePrinciple and Key Features
HPLC with Electrochemical DetectionSeparation by HPLC followed by electrochemical detection of the analyte or its derivative. A method for S-carboxymethyl-L-cysteine involves pre-column derivatization with OPA/ethanethiol. researchgate.net
Enzyme-Based BiosensorsImmobilized enzymes (e.g., L-aminoacid oxidase, D-aspartate oxidase) catalyze the oxidation of S-carboxymethylcysteine, producing a detectable species. nih.gov

Amperometric and Potentiometric Sensing Platforms

Electrochemical methods, including amperometric and potentiometric sensing, offer rapid and sensitive detection of cysteine and its derivatives. researchgate.netrsc.orgsemanticscholar.org These platforms are often based on chemically modified electrodes that facilitate the electrochemical reaction of the target analyte. researchgate.net

Amperometric sensors measure the current generated by the oxidation or reduction of this compound at an electrode surface. The current is directly proportional to the concentration of the analyte. Various materials have been employed to modify electrodes for enhanced sensitivity and selectivity, including:

Nanomaterials: Gold nanoparticles and multi-walled carbon nanotubes have been used to enhance the electrochemical response towards cysteine. researchgate.net

Conducting Polymers: These polymers can be used to create a selective recognition layer on the electrode surface. researchgate.net

Potentiometric sensors , on the other hand, measure the potential difference between a sensing electrode and a reference electrode. The potential change is related to the concentration of the analyte. A biosensor for L-cysteine has been developed using L-cysteine-desulfhydrase producing yeast cells coupled with a sulfide (B99878) electrode, demonstrating a low detection limit.

Table 1: Comparison of Amperometric and Potentiometric Sensing Platforms for Cysteine Analogs

FeatureAmperometric SensorsPotentiometric Sensors
Principle Measures current from redox reactionMeasures potential difference
Key Advantage High sensitivity and rapid responseGood selectivity and simple instrumentation
Common Modifiers Gold nanoparticles, carbon nanotubesIon-selective membranes, enzymes
Example Application Detection of L-cysteine in human urineDetermination of L-cysteine in pharmaceuticals

Gold Nanoparticle-Based Colorimetric Assays (e.g., Carboxymethyl Cellulose-Functionalized Gold Nanoparticles)

Gold nanoparticle (AuNP)-based colorimetric assays provide a simple, cost-effective, and often instrument-free method for the detection of cysteine and its derivatives. nih.gov The principle behind these assays lies in the distance-dependent optical properties of AuNPs. nih.gov

Typically, well-dispersed AuNPs exhibit a characteristic red color due to their surface plasmon resonance (SPR). researchgate.net The presence of molecules like this compound, which can interact with the AuNP surface through its thiol group, can induce aggregation of the nanoparticles. researchgate.net This aggregation causes a distinct color change from red to blue or purple, which can be observed with the naked eye and quantified using a UV-Vis spectrophotometer. nih.govresearchgate.net

The functionalization of AuNPs with molecules like carboxymethyl cellulose (B213188) can enhance the stability and selectivity of the assay. L-cysteine functionalized gold nanoparticles have been utilized for the detection of calcium carbide in ripened fruits, where the introduction of the target analyte initiates aggregation and a corresponding color change. nih.gov

Table 2: Characteristics of Gold Nanoparticle-Based Colorimetric Assays

ParameterDescriptionReference
Principle Analyte-induced aggregation of AuNPs leading to a color change. nih.gov
Visual Detection Color shifts from red to blue/purple upon aggregation. researchgate.net
Instrumentation Can be visual or quantified with a UV-Vis spectrophotometer. nih.gov
Advantages Simplicity, cost-effectiveness, and suitability for on-site detection. nih.gov

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about the mass-to-charge ratio of ions, enabling the precise determination of molecular weight and structural characterization of molecules like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including amino acids and their derivatives. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

ESI-MS can be used to determine the accurate molecular weight of this compound. Furthermore, coupling ESI with tandem mass spectrometry (MS/MS) allows for detailed structural elucidation through fragmentation analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Peptide Analysis and Modified Forms

Tandem mass spectrometry (MS/MS) is an indispensable tool for identifying and characterizing modified amino acids within peptides and proteins. nih.gov In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by MS/MS. researchgate.net

When a peptide containing a modified residue like this compound is subjected to MS/MS analysis, it undergoes fragmentation at specific peptide bonds. The resulting fragment ions provide sequence information and pinpoint the location of the modification. The mass shift caused by the carboxymethyl group on a cysteine residue can be readily detected and used to identify the modified peptide. sci-hub.boxnih.gov This technique is crucial for studying post-translational modifications and other chemical modifications of proteins.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used in proteomics and the analysis of biomolecules. researchgate.net In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. mdpi.com Pulsing a laser onto the sample desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight mass analyzer.

MALDI-TOF MS is particularly useful for the analysis of complex mixtures of peptides and can be used to detect peptides containing this compound. nih.gov The modification of cysteine residues can influence the ionization efficiency in MALDI-MS, and specific derivatization strategies have been developed to enhance the signal of cysteine-containing peptides. researchgate.netnih.gov

Table 3: Overview of Mass Spectrometry Techniques for this compound Analysis

TechniqueIonization MethodKey Application
ESI-MS Electrospray IonizationAccurate molecular weight determination of the compound.
MS/MS Collision-Induced DissociationStructural elucidation and identification of the modification in peptides.
MALDI-TOF MS Matrix-Assisted Laser Desorption/IonizationAnalysis of peptide mixtures containing the modified amino acid.

Chiral Separation and Enantiomeric Purity Analysis

Since this compound is a racemic mixture, containing both the D- and L-enantiomers, methods for their separation and the determination of enantiomeric purity are essential, particularly in pharmaceutical and biological contexts.

Chiral separation can be achieved using various chromatographic and electrophoretic techniques. jiangnan.edu.cnacs.org High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are commonly employed for this purpose. jiangnan.edu.cnresearchgate.net These methods typically utilize a chiral selector, which is a chiral molecule that interacts differently with the two enantiomers, leading to their separation.

Common chiral selectors used for the separation of amino acid enantiomers include:

Cyclodextrins jiangnan.edu.cn

Macrocyclic antibiotics (e.g., vancomycin) researchgate.net

Chiral crown ethers researchgate.net

Chiral ionic liquids jiangnan.edu.cnacs.org

The choice of chiral selector and analytical conditions is critical for achieving successful enantiomeric resolution. researchgate.net The development of efficient and reliable chiral separation methods is a significant area of research in analytical chemistry. researchgate.netnih.gov

Chromatographic Enantioseparation Techniques

The separation of the enantiomers of this compound is a critical analytical challenge, essential for understanding their distinct biological activities. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the primary techniques utilized for this purpose. These methods often employ chiral stationary phases (CSPs) or chiral derivatizing agents to achieve resolution.

High-Performance Liquid Chromatography (HPLC):

Direct enantioseparation of this compound can be achieved using HPLC with various types of chiral stationary phases. While specific studies on this compound are limited, methods developed for the closely related compound S-carboxymethyl-L-cysteine provide valuable insights into potential analytical approaches. For instance, a reverse-phase HPLC method has been described for the analysis of S-(Carboxymethyl)-L-cysteine using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com For enantioseparation, chiral stationary phases such as those based on macrocyclic antibiotics (e.g., teicoplanin and vancomycin) or derivatized polysaccharides are typically employed. mdpi.com

Indirect methods involve the derivatization of the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. Reagents like o-phthalaldehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine, are commonly used for the derivatization of amino acids. nih.gov

A summary of potential HPLC conditions based on the analysis of related compounds is provided in the table below.

Table 1: Potential HPLC Conditions for Enantioseparation of this compound Analogs

Parameter Condition Compound Analyzed Reference
Column Newcrom R1 (Reverse Phase) S-(Carboxymethyl)-L-cysteine sielc.com
Mobile Phase Acetonitrile, Water, and Phosphoric Acid S-(Carboxymethyl)-L-cysteine sielc.com
Chiral Selector Vancomycin-based stationary phase (R)-/(S)-salbutamol and their metabolites mdpi.com

| Derivatization Agent | o-phthalaldehyde (OPA) / N-acetyl-L-cysteine | Amino Acids | nih.gov |

Gas Chromatography (GC):

For GC analysis, derivatization is necessary to increase the volatility of the amino acid. A common two-step process involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, a procedure for the derivatization of S-carboxymethylcysteine involves the formation of N-acetyl, n-propyl S-carboxymethylcysteinate, which can then be analyzed by GC. wisc.edu Enantioseparation is subsequently achieved using a chiral capillary column.

Table 2: GC Derivatization and Analysis of S-Carboxymethylcysteine

Step Reagent/Condition Purpose Reference
Derivatization Acetylation and n-propylation To form volatile N-acetyl, n-propyl S-carboxymethylcysteinate wisc.edu

| Separation | Gas chromatography on a chiral stationary phase | Enantiomeric resolution | sigmaaldrich.com |

Capillary Electrophoresis (CE):

Capillary electrophoresis offers a high-efficiency alternative for chiral separations. The enantiomeric separation of carboxymethylcysteine has been successfully demonstrated using vancomycin (B549263) as a chiral selector in the background electrolyte. researchgate.net This technique relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times.

Chiroptical Properties (e.g., Circular Dichroism Measurements)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. wikipedia.org The resulting CD spectrum provides information about the stereochemistry and conformation of the molecule.

For amino acids and their derivatives, CD spectra in the far-UV region (below 250 nm) are typically dominated by the electronic transitions of the carboxyl and amino groups. The sign and magnitude of the Cotton effect in this region can often be correlated with the absolute configuration (L or D) of the α-carbon.

Specific circular dichroism data for this compound is not extensively documented in the literature. However, studies on the chiroptical properties of related compounds, such as poly(S-carboxymethyl-L-cysteine), provide valuable insights. The interaction of poly(S-carboxymethyl-L-cysteine) with copper chloride (CuCl2) induces optical activity, with absorption bands appearing at 320–325 nm and 255–260 nm. doi.org This suggests that the carboxymethylcysteine moiety is a potent chromophore whose chiroptical properties can be modulated by its environment.

The CD spectra of the parent amino acid, L-cysteine, and its D-enantiomer show mirror-image spectra, as expected. researchgate.net The chiroptical properties of cysteine derivatives are influenced by the nature of the substituent on the sulfur atom and the pH of the solution, which affects the ionization state of the carboxyl and amino groups.

Table 3: Chiroptical Data for Related Cysteine Derivatives

Compound Observation Wavelength Range Reference
Poly(S-carboxymethyl-L-cysteine) + CuCl2 Induced optical activity with absorption bands 255-260 nm and 320-325 nm doi.org

| L-cysteine and D-cysteine | Mirror-image CD spectra | Far-UV region | researchgate.net |

The study of the chiroptical properties of this compound and its individual enantiomers is crucial for understanding their interactions with other chiral molecules, such as proteins and enzymes, and for elucidating their conformational preferences in solution.

Biochemical Roles and Mechanistic Investigations of N Carboxymethyl Dl Cysteine in Vitro and Cellular Models

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

The antioxidant properties of cysteine derivatives are a cornerstone of their biochemical profile. These compounds can directly neutralize harmful reactive species and participate in complex cellular antioxidant processes.

Cysteine derivatives are recognized for their ability to counteract oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.govepa.gov These highly reactive molecules can cause significant damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov The antioxidant activity of N-(Carboxymethyl)-DL-cysteine is attributed to the thiol group (-SH) inherent in its cysteine structure. nih.govmdpi.com

While some cysteine derivatives like N-acetylcysteine (NAC) are considered poor direct scavengers themselves, their antioxidant effect is potent. nih.gov Mechanistic studies reveal that their efficacy stems from their ability to be metabolized within cells to produce other powerful antioxidant molecules. nih.gov For instance, NAC-derived cysteine can be desulfurated to generate hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are effective antioxidants, particularly within mitochondria. nih.gov This indirect mechanism of action, by bolstering the cell's endogenous antioxidant arsenal, is a key feature of this class of compounds.

In the presence of transition metals like copper, oxidative stress can lead to significant DNA damage. researchgate.netnih.gov Certain compounds can either promote or inhibit this process. In vitro studies using a copper-dependent oxidative DNA degradation assay have demonstrated the protective effects of compounds structurally similar to this compound. mdpi.comnih.gov

A study on S-(2-carboxyethyl)-L-cysteine (β-CEC), a homolog of S-carboxymethyl-L-cysteine (CMC), found that it acted as an antioxidant in this specific assay. mdpi.comnih.govresearchgate.net The research highlighted that the activities and structure of β-CEC were remarkably similar to those of CMC, suggesting that this compound likely shares this protective capability against metal-catalyzed oxidative DNA damage. mdpi.comnih.gov

Modulation of Cellular Signaling Pathways and Stress Responses (In Vitro Studies)

Beyond direct antioxidant actions, this compound and its analogs can influence cellular function by modulating key signaling pathways involved in stress response and cytoprotection.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. nih.govresearchgate.net Upon exposure to stressors, Nrf2 is released, translocates to the nucleus, and activates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov

In vitro studies on renal tubular epithelial cells have shown that β-CEC, the homolog of CMC, is an activator of the Nrf2 pathway. mdpi.comnih.govresearchgate.net This activation suggests a mechanism whereby this compound could enhance the cell's intrinsic ability to cope with oxidative stress, a finding that aligns with the observed cytoprotective effects of the compound. mdpi.comnih.gov

Cells possess surveillance systems that respond to imbalances in amino acid levels. In vitro research has shown that β-CEC can induce the amino acid stress signaling pathway. mdpi.comnih.govresearchgate.net Interestingly, this effect was not observed with its sulfoxide (B87167) metabolite, indicating a specific action of the parent molecule. mdpi.comnih.gov The study also found that this stress signaling could be tempered by the presence of other amino acids such as cysteine, methionine, histidine, and tryptophan. mdpi.comnih.gov This demonstrates a nuanced interaction with cellular metabolic monitoring systems, and given the close functional similarity, suggests a similar role for this compound. mdpi.com

The activation of pathways like Nrf2 and the amino acid stress response contributes to a broader influence on general cytoprotective mechanisms. mdpi.comnih.gov Research suggests that this compound and its analogs may function as mild activators of these protective systems. mdpi.comnih.gov By initiating a low-level stress response, these compounds may prepare cells to better withstand subsequent, more severe insults. For example, studies on β-CEC showed that it inhibited the cytotoxic stress induced by cisplatin (B142131), oxaliplatin, and copper oxide nanoparticles. mdpi.comnih.govresearchgate.net

Interactive Data Table: Summary of In Vitro Findings for this compound Homologs

Biochemical Role/Pathway Compound Studied Model System Observed Effect Reference
Antioxidant ActivityS-(2-carboxyethyl)-L-cysteine (β-CEC)Copper-Dependent Oxidative DNA Degradation AssayActed as an antioxidant, inhibiting DNA degradation. mdpi.comnih.govresearchgate.net
Cellular SignalingS-(2-carboxyethyl)-L-cysteine (β-CEC)Renal Tubular Epithelial Cells (RTECs)Activated the antioxidant Nrf2 pathway. mdpi.comnih.govresearchgate.net
Stress ResponseS-(2-carboxyethyl)-L-cysteine (β-CEC)Renal Tubular Epithelial Cells (RTECs)Induced amino acid stress signaling. mdpi.comnih.govresearchgate.net
CytoprotectionS-(2-carboxyethyl)-L-cysteine (β-CEC)Renal Tubular Epithelial Cells (RTECs)Inhibited cytotoxic stress from cisplatin and oxaliplatin. mdpi.comnih.govresearchgate.net

Interactions with Heavy Metals and Xenobiotic Agents in Cellular Contexts

This compound and its related compounds, such as S-(Carboxymethyl)-L-cysteine (carbocisteine, CMC), exhibit complex interactions with heavy metals and xenobiotic agents in cellular models. These interactions can lead to either an enhancement or an inhibition of cytotoxicity, depending on the specific agent. This dual activity highlights the compound's potential role in modulating cellular responses to toxic insults and in detoxification processes.

In vitro studies on renal tubular epithelial cells have revealed that S-(β-carboxyethyl)cysteine (β-CEC), a homolog of CMC, potentiates the cytotoxic effects of several toxic heavy metals. mdpi.com When cells were co-exposed to β-CEC and metals such as arsenic, cadmium, lead, or mercury, the resulting cell damage was greater than that caused by the metals alone. mdpi.com

Heavy metals are known to exert their toxicity through various mechanisms, including the induction of oxidative stress and interference with essential biological molecules. nih.govnih.gov Cadmium, for instance, primarily accumulates in the kidneys and liver, where it can induce nephrotoxicity. nih.gov Mercury is also highly toxic to human liver cells, with its biochemical damage at the cellular level including DNA damage and inhibition of DNA and RNA synthesis. mdpi.com The ability of cysteine-containing compounds to bind heavy metals is well-established, a mechanism central to detoxification pathways involving peptides like glutathione (B108866) and metallothioneins. mdpi.comsci-hub.ru However, the enhancement of toxicity suggests a more complex interaction than simple chelation, possibly involving altered transport or distribution of the metals within the cell, leading to increased damage to critical cellular targets.

Table 1: Effect of a Carbocisteine (B549337) Homolog on Heavy Metal Cytotoxicity

Summary of the observed interactions between S-(β-carboxyethyl)cysteine (β-CEC), a homolog of S-(Carboxymethyl)-L-cysteine, and various heavy metals in renal tubular epithelial cells.

Heavy Metal AgentObserved Effect in Combination with β-CECReference
Arsenic (As)Enhancement of Cytotoxicity mdpi.com
Cadmium (Cd)Enhancement of Cytotoxicity mdpi.com
Lead (Pb)Enhancement of Cytotoxicity mdpi.com
Mercury (Hg)Enhancement of Cytotoxicity mdpi.com

Conversely, the same carbocisteine homolog, β-CEC, demonstrated a protective effect against the cytotoxic stress induced by certain xenobiotic agents, including the platinum-based chemotherapy drugs cisplatin and oxaliplatin, and copper oxide (CuO) nanoparticles. mdpi.com In cellular models, β-CEC inhibited the damage caused by these substances. mdpi.com

Cisplatin's clinical use is often limited by its severe toxicity, including nephrotoxicity and ototoxicity, which is linked to the generation of reactive oxygen species (ROS) and oxidative stress. nih.govnih.gov Cysteine derivatives, such as N-acetylcysteine (NAC), have been shown to attenuate cisplatin-induced cell damage by suppressing ROS production and apoptosis. nih.govnih.gov The protective effect of CMC and its homologs likely stems from similar antioxidant mechanisms, counteracting the oxidative stress that is a key component of the toxicity of these agents. mdpi.com

Copper oxide nanoparticles are also known to induce cytotoxicity primarily through the generation of ROS and the induction of oxidative stress, which can overwhelm cellular antioxidant defenses. nih.govnih.govlsu.edu The ability of β-CEC to act as an antioxidant in a copper-dependent oxidative DNA degradation assay further supports the hypothesis that its protective effects are mediated by the mitigation of oxidative stress. mdpi.com

Table 2: Protective Effects of a Carbocisteine Homolog against Xenobiotic-Induced Cytotoxicity

Summary of the inhibitory effects of S-(β-carboxyethyl)cysteine (β-CEC) on the cytotoxic stress induced by specific xenobiotic agents in cellular models.

Xenobiotic AgentObserved Effect in Combination with β-CECReference
CisplatinInhibition of Cytotoxic Stress mdpi.com
OxaliplatinInhibition of Cytotoxic Stress mdpi.com
CuO NanoparticlesInhibition of Cytotoxic Stress mdpi.com

The cysteine moiety is central to many biological detoxification pathways. N-acetylcysteine (NAC), a well-studied cysteine derivative, functions as a precursor for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants. nih.govnih.gov By replenishing cellular GSH levels, NAC plays a crucial role in detoxifying a wide range of harmful substances, including heavy metals and drug metabolites, such as the toxic metabolite of acetaminophen (B1664979). nih.gov NAC's therapeutic action in acetaminophen poisoning is primarily to restore the hepatic GSH pool that is depleted during the drug's detoxification. nih.gov

Given that this compound also contains a cysteine residue, it is plausible that it participates in similar detoxification mechanisms. The thiol group of cysteine is highly reactive and can directly scavenge free radicals and bind to heavy metals, facilitating their removal. mdpi.comnih.gov Compounds containing thiol groups are known to form stable complexes with heavy metals like lead and cadmium, reducing their toxicity. researchgate.net Therefore, this compound may contribute to cellular defense by enhancing the synthesis of key detoxifying molecules like GSH or by directly interacting with xenobiotics.

Participation in Advanced Glycation Endproduct (AGE) Formation and Protein Modifications

Advanced glycation endproducts (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds and the amino groups of proteins, lipids, and nucleic acids. nih.govnih.gov this compound and its constituent cysteine residues are involved in these processes, both as a target for modification and as a catalyst for the modification of other amino acid residues.

The thiol group of cysteine is a potent nucleophile and can react rapidly with alpha-dicarbonyl compounds, such as glyoxal (B1671930), which are present at elevated levels in conditions of chronic hyperglycemia like diabetes. nih.govresearchgate.net This reaction leads to the formation of a stable, novel advanced glycation endproduct known as S-(carboxymethyl)cysteine (CMC). nih.govresearchgate.net The formation of CMC has been demonstrated in vitro on amino acids, peptides, and proteins after exposure to glyoxal. nih.govresearchgate.net

The yield of CMC increases in a time- and dose-dependent manner with higher concentrations of glyoxal. nih.govresearchgate.net This modification represents a form of protein damage, and CMC is considered a potential biomarker of glycation. nih.govresearchgate.net The reaction proceeds via a thiol-aldehyde adduct, which then undergoes further reactions to form the stable CMC product. nih.govresearchgate.net

Beyond being a direct target for modification, cysteine residues can catalytically promote the formation of other major AGEs on nearby lysine (B10760008) residues. nih.govresearchgate.net Specifically, the presence of a cysteine residue in close proximity to a lysine residue in a protein's structure significantly enhances the formation of Nε-carboxymethyllysine (CML) and Nε-carboxyethyllysine (CEL) from the reaction with glyoxal and methylglyoxal (B44143), respectively. nih.govresearchgate.nettwistbioscience.com

The proposed mechanism involves the initial reaction of the highly reactive thiol group of cysteine with the dicarbonyl compound (e.g., glyoxal) to form a hemithioacetal intermediate. nih.govresearchgate.net This intermediate then facilitates an S-to-N transfer, leading to the modification of the neighboring lysine residue's epsilon-amino group to form CML. nih.govresearchgate.netscilit.com This catalytic role has been demonstrated in studies using α-crystallin proteins; the cysteine-containing αA-crystallin formed significantly more CML and CEL than the cysteine-lacking αB-crystallin. nih.govresearchgate.net Furthermore, the introduction of a cysteine residue near a lysine in αB-crystallin increased AGE accumulation, confirming the catalytic role of the proximal thiol group. nih.govresearchgate.net

Formation of Hemithioacetal Intermediates

In biochemical systems, the interaction of thiol-containing compounds with α-dicarbonyls, such as glyoxal (GO) and methylglyoxal (MGO), is a critical area of study, particularly in the context of advanced glycation end-product (AGE) formation. The cysteine moiety, with its nucleophilic thiol group, plays a significant role in these reactions through the formation of hemithioacetal intermediates. nih.govresearchgate.net

Research has demonstrated that the formation of Nε-carboxymethyllysine (CML) and Nε-carboxyethyllysine (CEL), two major AGEs, is significantly influenced by the presence of cysteine residues. nih.gov The reaction mechanism involves a nucleophilic attack by the thiol group of cysteine on the carbonyl functions of α-dicarbonyls. This initial reaction leads to the formation of a transient hemithioacetal intermediate. nih.gov This intermediate is key to the subsequent transfer of the reactive group from the cysteine to a lysine residue, ultimately forming CML or CEL. nih.gov Studies have shown that in proteins where a cysteine residue is in close proximity to a lysine residue, the formation of CML and CEL is enhanced. nih.gov This observation underscores the role of the hemithioacetal as a crucial intermediate that facilitates this intramolecular transfer.

Further evidence for the importance of the hemithioacetal intermediate comes from experiments where the levels of this intermediate were modulated. For instance, the addition of glyoxalase 1 (GLO1), an enzyme that metabolizes hemithioacetals, led to a significant reduction in CML levels. nih.gov This finding directly links the presence of the hemithioacetal to the extent of CML formation. nih.gov It has also been proposed that the initially formed hemithioacetal can undergo an intramolecular Cannizzarro reaction, leading to the formation of S-(carboxymethyl)cysteine. researchgate.net The reaction of cysteine with dicarbonyl compounds to form these thiol-aldehyde adducts has been detected using techniques like electrospray ionization mass spectrometry. researchgate.netnih.gov

The formation of hemithioacetal intermediates is not limited to the context of AGE formation. In the realm of enzymology, cysteine proteases are known to react with aldehyde inhibitors to form hemithioacetal complexes, which are typically involved in reversible interactions. researchgate.net This highlights a broader biochemical principle of hemithioacetal formation involving the cysteine thiol group.

Table 1: Key Findings on Hemithioacetal Formation with Cysteine
ReactantsIntermediateFinal Product(s)Key Observation
Cysteine + Glyoxal (GO)HemithioacetalNε-carboxymethyllysine (CML), S-(carboxymethyl)cysteineHemithioacetal is a key intermediate in thiol-mediated CML formation. nih.gov
Cysteine + Methylglyoxal (MGO)HemithioacetalNε-carboxyethyllysine (CEL)Proximal cysteine residues enhance CEL formation via a hemithioacetal intermediate. nih.gov
Cysteine Protease + Aldehyde InhibitorHemithioacetalReversible enzyme-inhibitor complexThe C-S bond in the hemithioacetal is involved in reversible interactions. researchgate.net

Comparative Biochemical Analyses with Related Carboxymethylated Amino Acids (e.g., S-(2-Carboxyethyl)-L-cysteine)

Comparative studies of carboxymethylated amino acids are essential for understanding their structure-function relationships and potential biological activities. S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a naturally occurring non-proteinogenic amino acid that is a structural homolog of S-carboxymethyl-L-cysteine (CMC), a compound closely related to this compound. researchgate.netnih.gov In vitro and cellular model studies have been conducted to compare the biochemical properties of these homologous compounds.

In a study utilizing renal tubular epithelial cells (RTECs), the cytotoxic and cytoprotective effects of β-CEC were compared to those of CMC. nih.govnih.gov Neither β-CEC nor its sulfoxide derivative were found to be acutely cytotoxic. nih.govnih.gov However, both compounds were shown to activate the antioxidant Nrf2 pathway, a key regulator of cellular defense against oxidative stress. nih.govnih.gov Interestingly, β-CEC, but not its sulfoxide, was found to induce amino acid stress signaling, a response that could be modulated by other amino acids such as cysteine, methionine, histidine, and tryptophan. nih.govnih.gov

Further comparative analysis revealed that β-CEC could enhance the cytotoxic effects of certain heavy metals like arsenic, cadmium, lead, and mercury. nih.govnih.gov Conversely, it demonstrated a protective effect against the cytotoxic stress induced by cisplatin, oxaliplatin, and copper oxide nanoparticles. nih.govnih.gov These activities were found to closely resemble those of CMC, suggesting that the structural homology between these compounds translates to similar functional activities in a cellular context. nih.gov

Table 2: Comparative Analysis of S-(2-Carboxyethyl)-L-cysteine (β-CEC) and S-Carboxymethyl-L-cysteine (CMC) in Cellular Models
Biochemical ParameterS-(2-Carboxyethyl)-L-cysteine (β-CEC)S-Carboxymethyl-L-cysteine (CMC)Reference
Cytotoxicity in RTECsNot acutely cytotoxicSimilar lack of acute cytotoxicity nih.govnih.gov
Nrf2 Pathway ActivationActivates Nrf2 pathwayActivates Nrf2 pathway nih.govnih.gov
Amino Acid Stress SignalingInduces signaling- nih.govnih.gov
Effect on Heavy Metal CytotoxicityEnhancesSimilar effects nih.govnih.gov
Protection against Cisplatin/OxaliplatinInhibits cytotoxic stressSimilar protective effects nih.govnih.gov
Antioxidant Activity (DNA degradation assay)Exhibits antioxidant activityComparable antioxidant activity nih.gov

Coordination Chemistry of N Carboxymethyl Dl Cysteine with Metal Ions

Complexation Equilibria and Stoichiometry with Divalent Metal Cations (e.g., Zn(II), Cd(II), Hg(II), Pb(II), Cu(II))

The interaction of N-(Carboxymethyl)-DL-cysteine with divalent metal cations in aqueous solution leads to the formation of various complex species. The stoichiometry of these complexes, denoted as MqHrLp (where M is the metal ion, L is the fully deprotonated ligand, and H is the proton), depends on factors such as the pH of the solution and the metal-to-ligand concentration ratio.

Potentiometric studies on the Cu(II)-CMC and Zn(II)-CMC systems have identified the formation of several complex species. For both metals, mononuclear complexes with 1:1 and 1:2 metal-to-ligand ratios (ML and ML2) are formed. Additionally, protonated species such as MHL and MHL2 are present, particularly at lower pH values. In the copper(II) system, the formation of a dimeric species, M2H-2L2, has also been reported, indicating a more complex equilibrium model. nih.gov

For heavier metal ions like Cd(II), Hg(II), and Pb(II), while specific data for CMC is limited, the behavior of analogous sulfur-containing amino acids provides insight. Cysteine and its derivatives are known to form highly stable complexes with these soft metal ions, primarily through the sulfhydryl group. nih.govnih.gov The stoichiometry for these systems typically involves ML and ML2 species. nih.gov The high affinity of mercury for thiol groups suggests the formation of particularly stable complexes. nih.govnih.gov

Potentiometric and Spectrophotometric Studies of Metal-Ligand Interactions

Potentiometry and spectrophotometry are powerful techniques used to investigate the formation and stability of metal-ligand complexes in solution. These methods allow for the precise determination of equilibrium constants that quantify the strength of the metal-ligand interactions.

Before determining the stability of metal complexes, it is essential to establish the protonation constants (pKa values) of the ligand itself. This compound has three ionizable protons corresponding to the two carboxyl groups and the amino group. Potentiometric titration is the standard method for determining these constants. The pKa values represent the pH at which half of the specific functional groups are deprotonated.

Based on potentiometric studies, the protonation constants for S-carboxymethyl-L-cysteine have been determined. nih.gov These values are critical for calculating the concentration of the fully deprotonated ligand (L³⁻) at any given pH, which is necessary for the calculation of metal complex stability constants.

Table 1: Protonation Constants (pKa) of S-Carboxymethyl-L-cysteine (Determined at 37 °C and an ionic strength of 0.15 M NaCl)

Equilibrium pKa Value
H₃L⁺ ⇌ H₂L + H⁺ 2.15 (± 0.03)
H₂L ⇌ HL⁻ + H⁺ 3.01 (± 0.01)
HL⁻ ⇌ L²⁻ + H⁺ 8.85 (± 0.01)

Data sourced from Brumas et al. (1989). nih.gov

For the Cu(II) and Zn(II) systems with S-carboxymethyl-L-cysteine, a range of complexes have been identified and their stability constants determined. nih.gov The data show that Cu(II) generally forms more stable complexes than Zn(II), which is consistent with the Irving-Williams series for divalent metal ions.

Metal Ion Ligand Species log β
Cu(II) SCC [Cu(HL)]⁺ 11.23 (± 0.02)
Cu(II) SCC [CuL] 7.21 (± 0.03)
Cu(II) SCC [Cu(HL)L]⁻ 18.00 (± 0.02)
Cu(II) SCC [CuL₂]²⁻ 12.01 (± 0.03)
Cu(II) SCC [Cu₂(H₋₁)₂L₂]²⁻ 3.32 (± 0.03)
Zn(II) SCC [Zn(HL)]⁺ 8.23 (± 0.02)
Zn(II) SCC [ZnL] 4.60 (± 0.03)
Zn(II) SCC [Zn(HL)₂] 16.18 (± 0.03)
Zn(II) SCC [ZnL₂]²⁻ 8.35 (± 0.04)
Zn(II) S-Methylcysteine [ZnL] 4.46
Cd(II) S-Methylcysteine [CdL] 3.77
Hg(II) S-Methylcysteine [HgL] 7.20
Pb(II) S-Methylcysteine [PbL] 4.43

SCC data from Brumas et al. (1989). nih.gov S-Methylcysteine data from Lenz and Martell (1964). nih.gov

To accurately determine stability constants from experimental data, computer programs are employed to refine the complexation model. The process involves proposing a set of possible complex species and using a least-squares algorithm to adjust their stability constants until the best fit between the calculated and experimental titration curves is achieved. Programs such as HYPERQUAD are widely used for this purpose. nih.gov They analyze pH-volume data from potentiometric titrations to solve the complex system of equilibrium equations. The final model includes only those species whose inclusion significantly improves the fit and is chemically plausible.

Structural Elucidation of Coordination Complexes (excluding specific physical properties)

The coordination mode of this compound depends on the specific metal ion and the pH of the solution. The ligand can act as a bidentate or tridentate chelating agent.

For Zn(II) and Cd(II): Theoretical studies on cysteine complexes suggest that these metal ions, which are borderline hard-soft acids, are often three-coordinated, binding to the carbonyl oxygen, the amino nitrogen, and the sulfur atom. scielo.br This tridentate (N, O, S) coordination forms stable five- and six-membered chelate rings.

For Cu(II) and Hg(II): Copper(II) and particularly Mercury(II) are soft acids with a high affinity for the soft sulfur donor. It is proposed that these ions are coordinated primarily by the sulfur atom and the carbonyl oxygen atom of one of the carboxylate groups. scielo.br

For Pb(II): Lead(II) is also a soft acid. Studies on lead-cysteine complexes indicate that in alkaline solutions, coordination occurs exclusively through the amino and thiolate groups, forming a stable chelate ring. nih.gov

The thioether sulfur in CMC is a softer donor site compared to the carboxylate oxygens and the amino nitrogen, making it a preferential binding site for softer metal cations like Cd(II), Hg(II), and Pb(II).

Chelation Potential and Ligand Design Principles in Inorganic Systems

The effectiveness of a molecule as a chelating agent is governed by several principles of coordination chemistry. This compound exemplifies these principles, making it an effective binder for certain metal ions.

The key to its chelation potential lies in its multidentate nature. By binding to a single metal ion through multiple donor atoms (S, N, and/or O), it forms one or more chelate rings. This "chelate effect" results in a complex that is significantly more stable than complexes formed with analogous monodentate ligands.

The combination of hard (oxygen, nitrogen) and soft (sulfur) donor atoms in its structure gives it versatility in binding a range of metal ions. According to the Hard and Soft Acids and Bases (HSAB) principle, soft metal ions such as Cd(II), Hg(II), and Pb(II) have a strong preference for binding to the soft sulfur donor atom. nih.gov This makes cysteine derivatives like CMC particularly effective for sequestering these toxic heavy metals.

These characteristics are fundamental to ligand design. For targeting specific metal ions, ligands are engineered to have donor atoms with appropriate hard/soft character and are arranged geometrically to form highly stable five- or six-membered chelate rings upon complexation. The structure of CMC serves as a model for designing more complex chelators with enhanced selectivity and binding affinity for specific applications in medicine and environmental remediation.

Computational Chemistry and Molecular Modeling of N Carboxymethyl Dl Cysteine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Studies

Determination of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical behavior. For N-acetylcysteine (NAC), a close analog of N-(Carboxymethyl)-DL-cysteine, several key quantum chemical descriptors have been calculated. These descriptors provide a window into the molecule's reactivity and potential interaction sites.

One such study determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity of a molecule. A smaller energy gap suggests higher reactivity.

DescriptorValue (eV)
EHOMO -6.45
ELUMO -0.87
Energy Gap (ΔE) 5.58
Table 1: Quantum chemical descriptors calculated for N-acetylcysteine (NAC).

These values, obtained for NAC, suggest a stable molecule with a moderate reactivity, a characteristic that is likely shared by this compound due to their structural similarities.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time.

Atomistic Simulation for Adsorption Configuration and Interactions

While specific atomistic simulations detailing the adsorption of this compound are not widely published, studies on related cysteine derivatives provide valuable parallels. An exhaustive conformational analysis of N-acetyl-l-cysteine-N-methylamide, a capped dipeptide analog of cysteine residues in proteins, was performed using ab initio and DFT methods. nih.gov This study explored the full conformational space of the molecule, identifying numerous stable structures and the energy barriers for their interconversion. nih.gov The findings from such detailed conformational analyses are crucial for understanding how these molecules might orient themselves and interact with surfaces or biological receptors.

The exploration of the potential energy surface of N-acetyl-l-cysteine-N-methylamide revealed the influence of its polar side chain on the conformational preferences of the peptide backbone. nih.gov This type of detailed analysis, if applied to this compound, would elucidate its preferred shapes and how it presents its functional groups for interaction, which is fundamental for understanding its adsorption behavior.

In Silico Predictions of Interaction Mechanisms and Binding Affinity

In silico methods, such as molecular docking, are instrumental in predicting how a molecule might bind to a biological target and the strength of this interaction.

Molecular docking studies have been performed on N-acetylcysteine (NAC) with various proteins, providing insights into its potential interaction mechanisms. For example, the binding of NAC to bovine serum albumin (BSA) has been investigated, revealing that the interaction is spontaneous and primarily driven by hydrogen bonding and van der Waals forces. nih.gov The binding constant for this interaction was determined to be in the order of 10³ M⁻¹, with a single binding site identified. nih.gov

Further in silico studies have explored the interaction of NAC and its derivatives with the main protease (Mpro) of SARS-CoV-2. researchgate.net These studies predicted that certain derivatives of NAC could bind more effectively to the protease than NAC itself, suggesting potential avenues for drug design. researchgate.net Molecular docking of NAC with the SARS-CoV-2 main protease has shown binding affinities in the range of -4.24 kcal/mol. chemrxiv.org The interactions were found to involve key amino acid residues in the active site of the protease, such as Cys-145 and His-163. chemrxiv.org

Another study focused on the binding of NAC to urease, where it was shown to form a coordinated bond with a nickel ion in the active site and a hydrogen bond with a histidine residue. nih.gov These examples of in silico predictions for NAC highlight the types of interactions and binding affinities that could be expected for the structurally similar this compound.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
Bovine Serum Albumin (BSA)N-acetylcysteine (NAC)-Hydrogen bonding and van der Waals forces
SARS-CoV-2 Main Protease (Mpro)N-acetylcysteine (NAC)-4.24Cys-145, His-163, Gly-143
SARS-CoV-2 Main Protease (Mpro)NAC benzyl (B1604629) ester (NACBn)Better than NAC-
SARS-CoV-2 Main Protease (Mpro)NAC ethyl ester (NACEt)Better than NAC-
SARS-CoV-2 Main Protease (Mpro)NAC amide (NACA)Better than NAC-
UreaseN-acetylcysteine (NAC)-Nickel ion, His-138
Table 2: Predicted binding affinities and interaction details for N-acetylcysteine (NAC) and its derivatives with various proteins from molecular docking studies. nih.govresearchgate.netchemrxiv.orgnih.gov

Chemical Reactivity and Derivatization for Functional Studies of N Carboxymethyl Dl Cysteine

Thiol Group Modifications and Oxidative Transformations

The sulfur atom in N-(Carboxymethyl)-DL-cysteine is susceptible to a range of modifications, with oxidation being a key transformation. The nature of the oxidant and the reaction conditions dictate the resulting product, which can range from sulfoxides and sulfones to disulfide bonds in larger peptide systems.

The thioether moiety of S-carboxymethyl-L-cysteine can undergo oxidation to yield the corresponding sulfoxide (B87167). This transformation has been observed in vivo, where S-carboxymethyl-L-cysteine is metabolized to S-carboxymethyl-L-cysteine sulfoxide researchgate.net. Further oxidation can lead to the formation of the sulfone. Stronger oxidizing agents can oxidize cysteine derivatives to cysteine sulfonic acid rsc.org. The oxidation of S-(2-carboxyethyl)-l-cysteine, a homolog of S-carboxymethyl-l-cysteine, with hydrogen peroxide results in the formation of its sulfoxide diastereomers nih.gov. This suggests a similar reactivity for this compound. In metabolic studies, S-carboxymethyl-L-cysteine sulfoxide has been shown to degrade to inorganic sulfate researchgate.net.

Table 1: Oxidative Derivatives of this compound

Derivative NameChemical FormulaDescription
This compound sulfoxideC5H9NO5SFormed by the oxidation of the sulfur atom in the thioether linkage.
This compound sulfoneC5H9NO6SResults from further oxidation of the sulfoxide.

The thioether bond in this compound is a primary site for oxidative modification. The sulfur center is the most physiologically significant reactive site on the molecule rsc.org. Studies on cysteine have shown that the thiol group can react with oxidants like hydrogen peroxide, leading to the formation of a thyl radical, which is indicative of its antioxidant properties rsc.org. While this compound has a thioether rather than a free thiol, the sulfur atom remains susceptible to oxidation. The oxidation of the thioether can impact the molecule's conformation and its interactions with other molecules.

In the context of peptides and proteins, the formation of disulfide bonds between cysteine residues is a critical post-translational modification that stabilizes the tertiary structure bachem.comnih.gov. While this compound itself cannot form a disulfide bond due to the carboxymethyl group blocking the thiol, understanding the principles of disulfide bond formation is crucial when considering its use or presence in peptidic systems. The introduction of cysteine residues into a peptide sequence allows for the subsequent oxidation of their thiol groups to form disulfide bridges bachem.com. This process must be carefully controlled during peptide synthesis to ensure the correct pairing of cysteine residues semanticscholar.org. The formation of these bonds is an oxidative process, often facilitated by enzymes or chemical oxidants nih.govnih.gov. The presence of this compound within a peptide would prevent that specific residue from participating in disulfide bonding, a property that can be exploited in protein engineering and functional studies.

Adduct Formation with Alpha-Dicarbonyl Compounds

Cysteine residues are known to react with alpha-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143), which are reactive metabolites associated with glycation nih.govacs.orgku.dk. This reaction involves the nucleophilic attack of the thiol group on one of the carbonyl carbons of the dicarbonyl compound researchgate.net. The initial product is a hemithioacetal intermediate researchgate.netnih.govresearchgate.net. In the case of glyoxal, this intermediate can undergo further reactions to form the stable advanced glycation end-product (AGE) S-(carboxymethyl)cysteine (CMC) nih.govacs.orgku.dkresearchgate.net. The formation of CMC from the reaction of glyoxal with cysteine residues has been demonstrated in amino acids, peptides, and proteins nih.govacs.orgku.dkresearchgate.net. The yield of CMC is dependent on the concentration of the dicarbonyl compound and the incubation time nih.govku.dkresearchgate.net.

Table 2: Adduct Formation with Alpha-Dicarbonyl Compounds

ReactantProductIntermediateSignificance
GlyoxalS-(Carboxymethyl)cysteine (CMC)HemithioacetalA stable advanced glycation end-product (AGE) that can serve as a marker for glycation. nih.govacs.orgku.dkresearchgate.net
MethylglyoxalMercaptomethylimidazole crosslinks (with arginine)HemithioacetalCan form stable crosslinks between cysteine and arginine residues in proteins. acs.org

Strategies for Cysteine Protecting Groups in Peptide and Protein Research

The high reactivity of the cysteine thiol group necessitates its protection during peptide synthesis to prevent unwanted side reactions, such as oxidation and disulfide bond formation bachem.comrsc.orgpeptide.comspringernature.com. A variety of protecting groups have been developed for this purpose, each with its own specific conditions for attachment and removal, allowing for orthogonal strategies in the synthesis of complex peptides with multiple disulfide bonds semanticscholar.orgrsc.orgub.edu.

Table 3: Common Cysteine Protecting Groups in SPPS

Protecting GroupAbbreviationSPPS ChemistryCleavage Conditions
TritylTrtFmoc, BocAcid-labile (e.g., TFA) bachem.compeptide.com
AcetamidomethylAcmFmoc, BocIodine, mercury(II) acetate bachem.compeptide.com
tert-ButyltBuFmoc, BocStrong acid (e.g., HF) peptide.com
4-MethoxybenzylMobBocStrong acid (e.g., HF) bachem.com
9-FluorenylmethylFmBocPiperidine peptide.com

The use of this compound in SPPS would inherently protect the thiol functionality, preventing its participation in disulfide bond formation. This can be a useful strategy for incorporating a cysteine derivative with a modified charge and size at a specific position within a peptide sequence without the risk of unwanted disulfide bridging at that site.

Role in Native Chemical Ligation (NCL) and Related Strategies

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide segments to form a larger polypeptide. The mechanism is highly specific and relies on the presence of a cysteine residue at the N-terminus of one of the peptide fragments. wikipedia.org

The process initiates with a chemoselective transthioesterification step. The ionized thiol (thiolate) of the N-terminal cysteine residue attacks the C-terminal thioester of a second peptide. This key step forms a new thioester intermediate, linking the two peptides. This is followed by a rapid, spontaneous intramolecular S-to-N acyl shift, which rearranges the thioester linkage into a stable, native peptide bond at the ligation site. wikipedia.org

The participation of this compound in this strategy is precluded by its structure. The compound lacks the essential free thiol group required to initiate the NCL cascade. The sulfur atom is covalently bonded to both the cysteine backbone and a carboxymethyl group, forming a stable thioether linkage. This thioether does not possess the nucleophilicity required to attack the peptide C-terminal thioester, thereby inhibiting the crucial initial transthioesterification step. acs.orgnih.gov Consequently, a peptide with an N-terminal this compound residue cannot be used as the N-terminal fragment in a standard NCL reaction. While the presence of an internal this compound residue within one of the peptide fragments would be tolerated, it cannot serve the catalytic role required at the ligation junction.

Table 1: Comparison of N-Terminal Residues in Native Chemical Ligation (NCL)

FeatureN-Terminal CysteineN-Terminal this compound
Relevant Functional Group Free Thiol (-SH)Thioether (-S-CH₂-COOH)
Role in Transthioesterification Nucleophilic attack on peptide thioesterNon-nucleophilic; unable to initiate reaction
Formation of Thioester Intermediate YesNo
S-to-N Acyl Shift Yes (following intermediate formation)Not applicable
Compatibility with NCL Essential for the reactionIncompatible as the initiating residue

Bioconjugation and Site-Selective Modification Methodologies using Thiol Reactivity

Bioconjugation strategies are vital for labeling proteins with probes, creating antibody-drug conjugates, and studying protein function. Cysteine is a primary target for site-selective modification due to the low natural abundance of free cysteine residues on protein surfaces and the high nucleophilicity of its thiol side chain. nih.gov This reactivity allows for specific labeling under mild physiological conditions.

Common methods that exploit cysteine's thiol reactivity include:

Michael Addition: The thiol group readily reacts with α,β-unsaturated carbonyls, such as those found in maleimide reagents.

Alkylation: The thiol is easily alkylated by haloacetamides (e.g., iodoacetamide) or other alkyl halides, forming stable thioether bonds. acs.org

Disulfide Exchange: Reaction with other thiols or disulfide-containing reagents to form new disulfide bonds.

The derivatization of cysteine to this compound is, in fact, a result of such an alkylation reaction, typically using an agent like iodoacetic acid. ionsource.comresearchgate.net This process is often performed intentionally in protein chemistry to "cap" or "block" reactive cysteine residues. This capping prevents the formation of unwanted disulfide bonds and simplifies protein analysis by creating a stable, homogenous product. ionsource.comionsource.com

Therefore, this compound is the stable product of a thiol-based modification, not a reactive starting material for further thiol-based bioconjugation. Having its thiol group locked in a thioether bond, it is inert to common thiol-selective electrophilic reagents. It will not react with maleimides, iodoacetamides, or other reagents designed to target free sulfhydryl groups. The formation of this compound effectively quenches the thiol reactivity, making it a terminal modification rather than a functional handle for subsequent conjugation steps. acs.orgnih.gov

Table 2: Reactivity Profile of Cysteine vs. This compound in Bioconjugation

Reagent ClassTarget Functional GroupReactivity with CysteineReactivity with this compoundProduct Type
Maleimides Thiol (-SH)HighNoneThioether (via Michael Addition)
Haloacetamides (e.g., Iodoacetamide) Thiol (-SH)HighNoneThioether (via S-Alkylation)
Disulfides (e.g., Ellman's Reagent) Thiol (-SH)HighNoneMixed Disulfide
Activated Alkynes/Alkenes Thiol (-SH)HighNoneThioether

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the stability of N-(Carboxymethyl)-DL-cysteine under varying pH and temperature conditions?

  • Methodology :

  • Identify variables (pH, temperature, exposure time) and establish controls (e.g., inert atmosphere to prevent oxidation) .
  • Use HPLC or mass spectrometry to monitor degradation products and quantify stability. Include calibration standards and replicate measurements to ensure precision .
  • Organize data in tables comparing degradation rates under different conditions, and validate findings with statistical tests (e.g., ANOVA) .

Q. What analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Employ NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities. Compare chemical shifts with reference data from databases like NIST .
  • Use high-resolution mass spectrometry (HRMS) for exact mass verification. Pair with chromatographic methods (e.g., reversed-phase HPLC) to assess purity .
  • Document all parameters (e.g., solvent systems, column types) to ensure reproducibility .

Q. How can researchers validate the synthesis protocol for this compound to ensure consistency?

  • Methodology :

  • Replicate synthesis steps using controlled reaction conditions (e.g., molar ratios, reaction time) and compare yields across trials .
  • Cross-validate intermediates via FTIR or X-ray crystallography (if crystalline) to confirm intermediate structures .
  • Publish detailed experimental sections, including failure cases, to aid peer validation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

  • Methodology :

  • Conduct meta-analyses of existing studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines used .
  • Design comparative experiments under standardized conditions to isolate confounding factors (e.g., solvent effects, impurity profiles) .
  • Use cheminformatics tools to model structure-activity relationships (SAR) and identify critical functional groups influencing bioactivity .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Apply molecular docking simulations (e.g., AutoDock Vina) to explore binding modes, prioritizing carboxyl and thiol groups for interaction analysis .
  • Validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Cross-reference results with crystallographic data from related cysteine derivatives to refine models .

Q. How can researchers address discrepancies in thermodynamic data (e.g., solubility, stability) for this compound across different solvent systems?

  • Methodology :

  • Perform controlled solubility studies using standardized solvents (e.g., water, DMSO) and document temperature/pH dependencies .
  • Analyze data using thermodynamic models (e.g., van’t Hoff plots) to calculate enthalpy and entropy changes .
  • Compare results with literature, highlighting solvent polarity and hydrogen-bonding capacity as key variables .

Methodological Best Practices

  • Data Interpretation : Use hierarchical clustering or principal component analysis (PCA) to identify patterns in complex datasets .
  • Reproducibility : Archive raw data (e.g., spectra, chromatograms) in repositories like Zenodo and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Conflict Resolution : Engage in collaborative re-analysis of disputed data, leveraging multi-institutional partnerships to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.